TGN-020 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

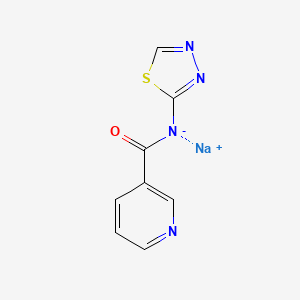

sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS.Na/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWOCDMDRVSHB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[N-]C2=NN=CS2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N4NaOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TGN-020 Sodium: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TGN-020 sodium is a small molecule inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system. It has been widely studied for its potential therapeutic effects in conditions characterized by cerebral edema, such as ischemic stroke. The primary mechanism of action of TGN-020 is attributed to its ability to reduce the influx of water into the brain parenchyma, thereby mitigating swelling and subsequent neuronal damage. However, the precise molecular interactions and downstream signaling pathways are subjects of ongoing research, with some studies questioning the direct channel-blocking activity of TGN-020. This guide provides an in-depth overview of the current understanding of TGN-020's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: AQP4 Inhibition

TGN-020 has been reported to be an inhibitor of AQP4, a protein primarily expressed in astrocytes of the brain and spinal cord. AQP4 plays a crucial role in water homeostasis, and its dysregulation is implicated in the formation of cerebral edema following brain injury.[1][2][3] The inhibition of AQP4 by TGN-020 is thought to occur via the intracellular ubiquitin-proteasome system, although the exact binding site and conformational changes induced by the molecule are still under investigation.[4][5]

The functional consequence of AQP4 inhibition by TGN-020 is a reduction in water permeability across the cell membrane of astrocytes. This has been demonstrated in various experimental models, as detailed in the subsequent sections.

Signaling Pathways

The signaling pathways directly modulated by TGN-020 are not fully elucidated. However, its action on AQP4 has downstream effects on several cellular processes, particularly in the context of ischemic injury. Some studies suggest that TGN-020 may influence the ERK1/2 signaling pathway.[6]

Quantitative Data

The inhibitory effect of TGN-020 on AQP4 and its in vivo efficacy have been quantified in several studies.

| Parameter | Value | Species | Assay/Model | Reference |

| IC50 | 3 µM | --- | In vitro AQP4 inhibition | [7][8] |

| IC50 | 3.1 µM | Human | Osmotic water flux in Xenopus laevis oocytes expressing AQP4-M23 | [9][10][11] |

| Brain Swelling Volume (%BSV) | 12.1 ± 6.3% (TGN-020) vs 20.8 ± 5.9% (Control) | Mouse | Ischemic cerebral edema | [1][12] |

| Hemispheric Lesion Volume (%HLV) - Cortex | 20.0 ± 7.6% (TGN-020) vs 30.0 ± 9.1% (Control) | Mouse | Ischemic cerebral edema | [1][12] |

| Lesion Volume (%HLV) | 39.05 ± 6.43% (TGN-020) vs 57.94 ± 6.68% (Control) at 1 day post-stroke | Rat | Middle Cerebral Artery Occlusion (MCAO) | [5] |

| Brain Swelling Volume (%BSV) | 111.98 ± 7.18% (TGN-020) vs 129.32 ± 4.69% (Control) at 1 day post-stroke | Rat | Middle Cerebral Artery Occlusion (MCAO) | [5] |

Experimental Protocols

In Vitro AQP4 Inhibition Assay (Xenopus laevis Oocytes)

This assay is commonly used to assess the water permeability of aquaporins.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding for human or rodent AQP4 is microinjected into the oocytes. Uninjected oocytes serve as a negative control.

-

Protein Expression: Oocytes are incubated for 2-3 days to allow for the expression and insertion of AQP4 into the plasma membrane.

-

TGN-020 Treatment: Oocytes are pre-incubated with TGN-020 at various concentrations.

-

Osmotic Challenge: Oocytes are transferred to a hypotonic solution, creating an osmotic gradient that drives water into the cells.

-

Data Acquisition: The change in oocyte volume over time is recorded using video microscopy.

-

Analysis: The rate of swelling is used to calculate the osmotic water permeability coefficient (Pf). A reduction in Pf in TGN-020-treated oocytes compared to controls indicates inhibition of AQP4.[2][9][11]

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used animal model to mimic human ischemic stroke and to evaluate the efficacy of neuroprotective agents.

Methodology:

-

Anesthesia and Surgery: Rodents are anesthetized, and a midline neck incision is made to expose the carotid arteries.

-

Occlusion: A silicone-coated monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing focal cerebral ischemia.

-

Drug Administration: TGN-020 or a vehicle control is administered, typically intraperitoneally, before or after the induction of ischemia.[1][3][5]

-

Reperfusion: After a set duration of occlusion (e.g., 90 minutes), the filament is withdrawn to allow blood flow to be restored.

-

Outcome Assessment: At various time points post-MCAO, animals are assessed for neurological deficits, and their brains are analyzed using techniques such as MRI to quantify infarct volume and brain edema.[1][3][5] Immunohistochemistry may be used to examine cellular changes, including astrogliosis and AQP4 expression.[3]

Controversy and Alternative Mechanisms

While the inhibition of AQP4 is the most cited mechanism of action for TGN-020, some studies have raised questions about its direct channel-blocking activity. A recent preprint suggests that TGN-020 and another purported AQP4 inhibitor, AER-270, do not block AQP4 water channels in mammalian cell-based assays, despite their effects in the Xenopus oocyte system.[10] This raises the possibility of off-target effects or a more complex mechanism of action that is not fully understood.

Alternative hypotheses for the observed in vivo effects of TGN-020 include:

-

Modulation of AQP4 expression or localization: TGN-020 may not directly block the pore but could alter the amount of AQP4 on the cell surface or its localization to specific membrane domains.[6]

-

Interaction with other cellular pathways: TGN-020 might have effects on other signaling pathways that indirectly influence cerebral edema and neuronal survival. The potential link to the ERK1/2 pathway is one such area of investigation.[6]

-

Effects on the glymphatic system: TGN-020 has been shown to inhibit the glymphatic system, which is responsible for waste clearance from the brain.[4][13] This effect is likely mediated through AQP4, but the precise nature of the interaction is still being explored.

Conclusion

This compound is a valuable research tool for studying the role of AQP4 in health and disease. Its ability to reduce cerebral edema in preclinical models of stroke has generated significant interest in its therapeutic potential. However, the exact molecular mechanism of action remains an active area of research, with some evidence challenging the long-held view of TGN-020 as a direct AQP4 channel blocker. Future studies are needed to fully elucidate its targets and signaling pathways, which will be critical for its potential translation to clinical applications. Researchers using TGN-020 should be aware of the ongoing debate surrounding its mechanism and consider the possibility of off-target effects in their experimental design and interpretation of results.

References

- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xia & He Publishing [xiahepublishing.com]

- 5. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 6. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

TGN-020: A Technical Guide to an Investigational Aquaporin-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGN-020, a 2-(nicotinamide)-1,3,4-thiadiazole compound, has been a significant focus of research as a potential therapeutic agent targeting aquaporin-4 (AQP4), the primary water channel in the central nervous system. AQP4 plays a crucial role in the formation and resolution of brain edema, making it a compelling target for conditions such as ischemic stroke and diabetic macular edema. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of TGN-020, including its mechanism of action, efficacy data, and the experimental protocols utilized in its assessment. Recent controversies regarding its direct inhibitory effect on AQP4 are also discussed, offering a balanced perspective for ongoing and future research.

Discovery and Development

TGN-020 was initially identified through a virtual screening approach that targeted structural similarities with known carbonic anhydrase inhibitors and anti-epileptic drugs.[1] This was followed by in vitro validation, which established its inhibitory activity against AQP4.[1] Subsequent development has focused on its potential to mitigate cerebral edema in various pathological conditions.[2][3][4] A radiolabeled form, [11C]TGN-020, was synthesized to enable in vivo visualization and quantification of AQP4 distribution using positron emission tomography (PET), a significant step towards potential clinical translation.[5][6][7]

Development and Discovery Workflow

The discovery and preclinical development of TGN-020 followed a structured path from computational screening to in vivo validation.

Mechanism of Action

TGN-020 has been reported to function as a blocker of the AQP4 water channel. The proposed mechanism involves the inhibition of water flux through the AQP4 channel, thereby reducing the movement of water into astrocytes, a key event in the formation of cytotoxic edema following ischemic injury.[8] Studies have also suggested that TGN-020's effects may be mediated through the intracellular ubiquitin-proteasome system.[9] Furthermore, TGN-020 has been shown to influence the glymphatic system, which is responsible for waste clearance from the brain, and the ERK1/2 signaling pathway, which is involved in cellular stress responses.[10][11]

However, it is crucial to note a recent study that challenges the direct inhibitory effect of TGN-020 on AQP4 water permeability in mammalian cell lines and reconstituted proteoliposomes, suggesting that its observed in vivo effects might be attributable to alternative mechanisms of action.[1] This highlights the need for further investigation to fully elucidate the molecular basis of TGN-020's biological activity.

Proposed Signaling Pathways

The following diagram illustrates the proposed signaling pathways influenced by TGN-020 in the context of ischemic injury.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of TGN-020.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Assay System | Reference |

| IC50 | 3.1 µM | Xenopus laevis oocytes expressing human AQP4 | [12] |

Table 2: In Vivo Efficacy in Ischemic Stroke Models

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Mouse (Focal Cerebral Ischemia) | Pretreatment with TGN-020 | Brain Swelling Volume | Reduced to 12.1 ± 6.3% vs. 20.8 ± 5.9% in control | [2][13] |

| Mouse (Focal Cerebral Ischemia) | Pretreatment with TGN-020 | Cortical Infarction Volume | Reduced to 20.0 ± 7.6% vs. 30.0 ± 9.1% in control | [2][13] |

| Rat (MCAO) | TGN-020 post-ischemia | Infarct Volume | Significantly reduced | [3] |

| Rat (MCAO) | Acute TGN-020 treatment | Brain Swelling | Reduced | [4][9] |

| Rat (MCAO) | Acute TGN-020 treatment | Lesion Volume | Reduced | [4][9] |

Table 3: Effects on Diabetic Retinal Edema

| Model | Treatment | Outcome | Result | Reference |

| Rat Müller Cells (in vitro, high glucose) | TGN-020 | Cellular Volume | Suppressed increase | [14] |

Experimental Protocols

In Vitro AQP4 Inhibition Assay (Xenopus Oocyte Swelling Assay)

This protocol is based on the methodology used in the initial characterization of TGN-020.[1]

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding human AQP4. Incubate for 3-4 days to allow for protein expression.

-

Compound Incubation: Incubate AQP4-expressing oocytes in a buffer containing the desired concentration of TGN-020 or vehicle control.

-

Osmotic Challenge: Transfer oocytes to a hypotonic solution to induce swelling.

-

Data Acquisition: Record the change in oocyte volume over time using video microscopy.

-

Analysis: Calculate the rate of swelling to determine the water permeability of the oocyte membrane. Compare the rates between TGN-020-treated and control oocytes to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

This is a generalized protocol based on descriptions in studies evaluating TGN-020.[2][4]

-

Animal Preparation: Anesthetize adult male mice or rats.

-

Surgical Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Drug Administration: Administer TGN-020 or vehicle control intraperitoneally at the specified time point (e.g., 15 minutes before or after MCAO).[2][12]

-

Reperfusion (optional): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Post-operative Care: Suture the incision and allow the animal to recover.

-

Outcome Assessment: At predetermined time points (e.g., 24 hours, 14 days), assess neurological deficits, and measure brain edema and infarct volume using magnetic resonance imaging (MRI) or histological techniques.[2][4]

[11C]TGN-020 Synthesis and PET Imaging

The synthesis of the radiolabeled tracer is a specialized procedure.[5][6]

-

Radiosynthesis: Synthesize [11C]TGN-020 by reacting 2-amino-1,3,4-thiadiazole with [11C]nicotinic acid.[15]

-

Animal Preparation: Anesthetize the animal (e.g., mouse) and place it in a PET scanner.

-

Tracer Injection: Inject a bolus of [11C]TGN-020 intravenously.

-

PET Scan: Acquire dynamic PET images over a specified duration (e.g., 60 minutes).

-

Image Analysis: Reconstruct the PET data and analyze the time-activity curves in different brain regions to determine the uptake and distribution of the tracer. Compare uptake in wild-type versus AQP4-null mice to assess specificity.[5][6]

Conclusion and Future Directions

TGN-020 has demonstrated significant promise as an AQP4 inhibitor in preclinical models, particularly for reducing cerebral edema in ischemic stroke. The development of a PET ligand has further advanced its potential for clinical investigation. However, the recent questions surrounding its direct mechanism of action underscore the need for more in-depth molecular studies. Future research should focus on unequivocally determining its binding site and inhibitory mechanism on AQP4, as well as exploring its effects on other cellular pathways. Further preclinical studies in a wider range of neurological disorders where AQP4 is implicated are also warranted to fully understand the therapeutic potential of TGN-020.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Three-dimensional organ scanning reveals brain edema reduction in a rat model of stroke treated with an aquaporin 4 inhibitor. | Semantic Scholar [semanticscholar.org]

- 4. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Novel Ligand, [C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xia & He Publishing [xiahepublishing.com]

- 11. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

TGN-020 Sodium: A Technical Guide for Researchers

An In-depth Examination of the Selective Aquaporin 4 Inhibitor

Introduction

TGN-020 sodium is the sodium salt of TGN-020, a potent and selective inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the central nervous system.[1][2][3] AQP4 plays a crucial role in maintaining water homeostasis in the brain and is implicated in the pathophysiology of cerebral edema associated with various neurological conditions such as ischemic stroke, traumatic brain injury, and neuromyelitis optica.[2][4][5] The ability of TGN-020 to modulate AQP4 activity has made it a valuable tool for researchers investigating the physiological and pathological roles of this water channel. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for scientists and drug development professionals.

Chemical Structure and Physicochemical Properties

TGN-020 is chemically known as N-(1,3,4-Thiadiazol-2-yl)-3-pyridinecarboxamide.[6] The sodium salt form enhances its aqueous solubility, facilitating its use in experimental settings.[4][7]

Table 1: Chemical Identifiers and Physicochemical Properties of TGN-020 and this compound

| Property | TGN-020 | This compound |

| IUPAC Name | N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide | sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide[8] |

| Synonyms | 2-(Nicotinamide)-1,3,4-thiadiazole | HY-W008574A[8] |

| CAS Number | 51987-99-6[2][3] | 1313731-99-5[1] |

| Molecular Formula | C₈H₆N₄OS[2][3] | C₈H₅N₄NaOS[8] |

| Molecular Weight | 206.22 g/mol [2][3] | 228.21 g/mol [1][8] |

| SMILES String | O=C(Nc1nncs1)c2cccnc2 | C1=CC(=CN=C1)C(=O)[N-]C2=NN=CS2.[Na+][8] |

| Appearance | White to tan powder | Not specified |

| Solubility | DMSO: ≥8 mg/mL | Good aqueous solubility[4][7] |

| Storage | Room temperature[3] | Room Temperature[1] |

Below is a diagram illustrating the logical relationship of TGN-020 and its sodium salt.

Caption: Relationship between TGN-020 and its sodium salt.

Mechanism of Action and Signaling Pathways

TGN-020 functions as a blocker of the AQP4 water channel.[3] AQP4 is a key protein involved in the regulation of water movement across cell membranes, particularly in astrocytes of the central nervous system. In pathological conditions like ischemia, the overexpression and dysfunction of AQP4 can lead to cytotoxic edema, causing cell swelling and subsequent neuronal damage.

By inhibiting AQP4, TGN-020 has been shown to reduce ischemia-induced brain edema and increase regional cerebral blood flow in animal models.[3] This inhibitory action helps to alleviate the pathological water influx into cells, thereby offering a potential therapeutic strategy for conditions associated with cerebral edema.

The following diagram illustrates the proposed signaling pathway of TGN-020's action.

Caption: Proposed mechanism of TGN-020 in reducing cytotoxic edema.

Experimental Protocols

In Vivo Administration for Spinal Cord Injury Model in Rats

The following protocol is a synthesized methodology based on literature for investigating the effects of TGN-020 in a rat model of spinal cord compression injury.[2]

1. Animal Model:

-

Adult male Sprague-Dawley rats are anesthetized.

-

A laminectomy is performed to expose the spinal cord at the desired level (e.g., T10).

-

A compression injury is induced using a standardized method, such as an aneurysm clip or a weight-drop device.

-

A sham group undergoes the laminectomy without the compression injury.

2. TGN-020 Administration:

-

TGN-020 is dissolved in a suitable vehicle. For TGN-020 (the non-salt form), this is often 10% Dimethyl sulfoxide (DMSO) in saline.[2] The sodium salt form would be dissolved in saline.

-

Post-injury, rats in the treatment group receive an intraperitoneal (i.p.) injection of TGN-020 at a specified dose (e.g., 100 mg/kg).[2]

-

The control and sham groups receive an equivalent volume of the vehicle.

3. Post-operative Care and Analysis:

-

Animals are monitored for recovery and receive appropriate post-operative care, including analgesics and antibiotics.

-

At predetermined time points (e.g., 3 days post-injury), animals are euthanized, and spinal cord tissue is collected.

-

Tissue can be analyzed for various endpoints, including:

-

Edema: Measured by the wet/dry weight method.

-

Astrocyte Activation and Glial Scar Formation: Assessed by immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP).[2]

-

Cell Proliferation: Evaluated using markers like Proliferating Cell Nuclear Antigen (PCNA).[2]

-

AQP4 Expression: Quantified by Western blotting or immunohistochemistry.[2]

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for an in vivo study of TGN-020.

Quantitative Data Summary

The primary quantitative measure of TGN-020's potency is its half-maximal inhibitory concentration (IC₅₀) against AQP4.

Table 2: In Vitro Potency of TGN-020

| Target | Assay System | IC₅₀ | Reference |

| Aquaporin 4 (AQP4) | Osmotic water flux in Xenopus laevis oocytes | 3.1 µM | [1][2][3][5][6][9][10] |

Conclusion

This compound is a critical research tool for investigating the roles of AQP4 in health and disease. Its selective inhibitory activity and the improved aqueous solubility of its sodium salt form make it a valuable compound for in vitro and in vivo studies. The provided technical information, including its chemical properties, mechanism of action, and experimental protocols, serves as a comprehensive resource for researchers in the fields of neuroscience and drug development. Further research into the therapeutic potential of TGN-020 and similar AQP4 inhibitors may lead to novel treatments for a range of neurological disorders characterized by cerebral edema. However, it is important to note that some studies have questioned the direct inhibitory effect of TGN-020 on AQP4 water channels, suggesting the need for further investigation into its precise mechanism of action.[10]

References

- 1. TGN-020 (sodium) - Nordic Biosite [nordicbiosite.com]

- 2. TGN-020 | AQP4 channel inhibitor | CAS 51987-99-6 | Buy TGN020 from Supplier InvivoChem [invivochem.com]

- 3. bio-techne.com [bio-techne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tribioscience.com [tribioscience.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. This compound | C8H5N4NaOS | CID 139592827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

The Role of TGN-020 in Glymphatic System Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGN-020, a selective inhibitor of the aquaporin-4 (AQP4) water channel, has emerged as a critical pharmacological tool for investigating the function and therapeutic potential of the glymphatic system. AQP4 channels are predominantly located on astrocytic endfeet and are fundamental to the process of cerebrospinal fluid (CSF) and interstitial fluid (ISF) exchange, which characterizes glymphatic clearance of waste products from the central nervous system. This technical guide provides a comprehensive overview of the application of TGN-020 in glymphatic research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways and workflows. The evidence presented herein demonstrates that TGN-020-mediated inhibition of AQP4 significantly impacts glymphatic function, with profound implications for conditions such as ischemic stroke and neurodegenerative diseases like Alzheimer's.

Data Presentation

The following tables summarize the quantitative effects of TGN-020 in various experimental models as reported in the scientific literature.

Table 1: Effect of TGN-020 on Infarct Volume and Brain Swelling in Ischemic Stroke Models

| Model | Treatment Group | Dose and Administration Route | Timepoint | Infarct Volume (% Hemispheric Lesion Volume) | Brain Swelling (% Brain Swelling Volume) | Reference |

| Mouse MCAO | TGN-020 | 200 mg/kg, intraperitoneal (pretreatment) | 24 hours | 20.0 ± 7.6% (cortical) | 12.1 ± 6.3% | [1][2] |

| Mouse MCAO | Control (Saline) | N/A | 24 hours | 30.0 ± 9.1% (cortical) | 20.8 ± 5.9% | [1][2] |

| Rat MCAO | TGN-020 | 200 mg/kg, intraperitoneal (post-occlusion) | 1 day | 39.05 ± 6.43% | 111.98 ± 7.18% | [3][4] |

| Rat MCAO | Control (Saline) | N/A | 1 day | 57.94 ± 6.68% | 129.32 ± 4.69% | [3][4] |

| Rat MCAO | TGN-020 | 200 mg/kg, intraperitoneal (post-occlusion) | 14 days | 24.30 ± 1.88% | Not significantly different from control | [3][4] |

| Rat MCAO | Control (Saline) | N/A | 14 days | 45.25 ± 3.11% | Not significantly different from control | [3][4] |

Table 2: Effect of TGN-020 on Glymphatic Clearance of Solutes

| Model | Solute | Treatment Group | Dose and Administration Route | Measurement | Result | Reference |

| Mouse | Evans Blue Tracer | TGN-020 | 100 mg/kg, intraperitoneal | Reduced tracer accumulation on brain surface | Significantly less than control (p < 0.05) | [5] |

| Mouse | Tau Protein | TGN-020 | 250 mg/kg, intraperitoneal | Tau concentration in CSF after intracortical injection | Significantly reduced clearance from brain to CSF | [6][7][8][9][10] |

| Mouse | α-synuclein | TGN-020 | 50 mg/kg, intraperitoneal | α-synuclein retention in the brain | Significantly greater than vehicle treatment (p = 0.0492) | [11] |

| Mouse | Amyloid-β | TGN-020 | 250 mg/kg, intraperitoneal | Retention of exogenously injected Aβ in the hippocampus | Exacerbated disturbance of Aβ clearance | [12] |

Experimental Protocols

Detailed methodologies for key experiments involving TGN-020 are provided below.

Protocol 1: Induction of Middle Cerebral Artery Occlusion (MCAO) and TGN-020 Administration

This protocol describes the induction of focal cerebral ischemia in rodents and subsequent treatment with TGN-020.[4][13][14]

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA.

-

Insert a silicon-coated nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

TGN-020 Administration:

-

For pretreatment studies, administer TGN-020 (e.g., 200 mg/kg) intraperitoneally 15 minutes before MCAO induction.[1][2]

-

For post-treatment studies, administer TGN-020 (e.g., 200 mg/kg) intraperitoneally 10 minutes after successful occlusion.[4]

-

The control group receives an identical volume of vehicle (e.g., saline).

-

-

Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[4]

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care.

-

Outcome Measures: At predetermined time points (e.g., 24 hours, 14 days), assess neurological deficits, and measure infarct volume and brain swelling using TTC staining or magnetic resonance imaging (MRI).[1][3][4]

Protocol 2: Assessment of Glymphatic Function using In Vivo Tracer Studies

This protocol details the methodology for visualizing and quantifying glymphatic influx in the brain.[5][11]

-

Animal Preparation and TGN-020 Administration:

-

Administer TGN-020 (e.g., 100 mg/kg, intraperitoneally) or vehicle to the animals.[5]

-

-

Tracer Injection:

-

After a set time (e.g., 8 hours), anesthetize the animal and fix its head in a stereotaxic frame.[5]

-

Surgically expose the cisterna magna.

-

Inject a fluorescent tracer (e.g., Evans Blue or Texas Red-conjugated dextran) into the cisterna magna at a controlled rate (e.g., 2 µl/min for 5 minutes).[5][11]

-

-

Tracer Distribution: Allow the tracer to circulate for a specific period (e.g., 30 minutes).[11]

-

Tissue Processing and Imaging:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by paraformaldehyde (PFA).

-

Extract the brain and acquire images of the whole brain surface to assess tracer distribution.

-

Alternatively, section the brain and perform fluorescence microscopy to quantify tracer penetration into the brain parenchyma.

-

-

Data Analysis: Quantify the fluorescent signal intensity or the area of tracer distribution in different brain regions.

Protocol 3: Evaluation of Tau Clearance in an Alzheimer's Disease Mouse Model

This protocol outlines the procedure for assessing the impact of TGN-020 on the clearance of tau from the brain parenchyma.[6][8][10][15]

-

Animal Model and TGN-020 Treatment:

-

Utilize a transgenic mouse model of tauopathy (e.g., Thy1-hTau.P301S).

-

For acute studies, administer a single dose of TGN-020 (e.g., 250 mg/kg, intraperitoneally) or vehicle.[8]

-

For chronic studies, administer TGN-020 (e.g., 50 mg/kg, intraperitoneally) three times a week for a specified period (e.g., 10 weeks).[15]

-

-

Tau Administration:

-

Stereotactically inject tau-containing brain homogenate into a specific brain region (e.g., hippocampus and overlying cortex).

-

-

Sample Collection:

-

At various time points post-injection, collect CSF from the cisterna magna.

-

At the end of the study, collect brain tissue for immunohistochemical analysis.

-

-

Analysis:

-

Measure the concentration of tau in the CSF using an appropriate immunoassay (e.g., ELISA).

-

Perform immunohistochemistry on brain sections to quantify the extent of tau pathology (e.g., AT8-positive tau).

-

-

Cognitive and Structural Assessment (for chronic studies):

-

Conduct behavioral tasks to assess memory and cognitive function.

-

Acquire structural MR images to evaluate brain atrophy.[15]

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in TGN-020-related glymphatic system research.

References

- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 4. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xia & He Publishing [xiahepublishing.com]

- 6. Impaired glymphatic function and clearance of tau in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Impaired glymphatic function and clearance of tau in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glymphatic inhibition exacerbates tau propagation in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TGN-020 in Astrocyte Water Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a critical role in maintaining brain homeostasis. One of their key functions is the regulation of water movement between the blood, cerebrospinal fluid, and the brain parenchyma. This process is primarily mediated by aquaporin-4 (AQP4), a water channel protein highly expressed on astrocytic end-feet that ensheathe blood vessels. Dysregulation of AQP4-mediated water transport is implicated in various neuropathological conditions, most notably cerebral edema following ischemic stroke or traumatic brain injury.

TGN-020, a 2-(nicotinamide)-1,3,4-thiadiazole, has been widely studied as a selective inhibitor of AQP4.[1] This technical guide provides a comprehensive overview of the current understanding of TGN-020's effects on astrocyte water transport, summarizing key quantitative data, experimental methodologies, and proposed signaling pathways. It is designed to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Note on "Sodium Effect": Extensive literature review did not yield specific information on a direct "sodium effect" of TGN-020 on astrocyte water transport. The primary mechanism of action, as reported in the literature, revolves around its interaction with AQP4.

Quantitative Data on the Effects of TGN-020

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of TGN-020 in models of CNS injury.

Table 1: Effect of TGN-020 on Brain Edema and Infarct Volume in Ischemic Stroke Models

| Animal Model | TGN-020 Dose and Administration | Outcome Measure | Control Group | TGN-020 Treated Group | Percentage Change | Reference |

| Mouse (Focal Cerebral Ischemia) | 200 mg/kg, intra-peritoneally, 15 min before ischemia | Brain Swelling Volume (%) | 20.8 ± 5.9 | 12.1 ± 6.3 | ↓ 41.8% | [1] |

| Mouse (Focal Cerebral Ischemia) | 200 mg/kg, intra-peritoneally, 15 min before ischemia | Hemispheric Lesion Volume (%) | 30.0 ± 9.1 | 20.0 ± 7.6 | ↓ 33.3% | [1] |

| Rat (MCAO) | 200 mg/kg, intraperitoneally, 10 min after occlusion | Brain Swelling Volume (%) (Day 1) | 129.32 ± 4.69 | 111.98 ± 7.18 | ↓ 13.4% | [2] |

| Rat (MCAO) | 200 mg/kg, intraperitoneally, 10 min after occlusion | Hemispheric Lesion Volume (%) (Day 1) | 57.94 ± 6.68 | 39.05 ± 6.43 | ↓ 32.6% | [2] |

| Rat (MCAO) | 200 mg/kg, intraperitoneally, 10 min after occlusion | Hemispheric Lesion Volume (%) (Day 14) | 45.25 ± 3.11 | 24.30 ± 1.88 | ↓ 46.3% | [2] |

Table 2: In Vitro and Other Quantitative Effects of TGN-020

| Assay | System | Outcome Measure | Value | Reference |

| In Vitro Inhibition | AQP4-expressing Xenopus laevis oocytes | IC50 | 3.1 µM | [3] |

| In Vitro Inhibition | AQP4 (general) | IC50 | 3 µM | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on TGN-020.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental paradigm to induce focal cerebral ischemia, mimicking human stroke.

-

Animal Models: Studies have utilized both mice and rats.[1][2]

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[2]

-

The filament is left in place for a specific duration (e.g., 90 minutes) for transient ischemia, or permanently for permanent MCAO.[2][5]

-

For reperfusion models, the filament is withdrawn to allow blood flow to resume.[2]

-

-

TGN-020 Administration: TGN-020 is typically dissolved in a vehicle (e.g., normal saline or 10% dimethyl sulfoxide) and administered via intraperitoneal injection at a specified time point before, during, or after the ischemic insult.[1][2][6]

Assessment of Brain Infarct and Edema

-

Magnetic Resonance Imaging (MRI): T2-weighted imaging is commonly used to visualize and quantify the ischemic lesion and brain swelling.[1][2]

-

Histological Staining:

-

2,3,5-triphenyltetrazolium chloride (TTC) staining: This method is used to delineate the infarct area in fresh brain tissue. Healthy tissue stains red, while the infarcted area remains white.

-

Nissl and Hematoxylin-Eosin (H&E) Staining: These stains are used on fixed tissue sections to assess neuronal survival and overall tissue morphology.[6]

-

Immunofluorescence and Western Blotting

These techniques are employed to investigate the molecular changes in response to TGN-020 treatment.

-

Immunofluorescence:

-

Brain tissue is sectioned and incubated with primary antibodies against proteins of interest, such as AQP4 and Glial Fibrillary Acidic Protein (GFAP), an astrocyte marker.[6]

-

Fluorescently labeled secondary antibodies are then used for visualization under a microscope. This allows for the assessment of protein expression and localization.

-

-

Western Blotting:

-

Protein lysates from brain tissue are separated by gel electrophoresis.

-

Proteins are transferred to a membrane and probed with specific primary antibodies (e.g., against AQP4, GFAP, p-ERK1/2).[6][8]

-

Secondary antibodies conjugated to an enzyme are used for detection, allowing for the quantification of protein expression levels.

-

Signaling Pathways and Mechanism of Action

The precise mechanism of action of TGN-020 is a subject of ongoing research. While it has been widely reported as a direct AQP4 inhibitor, recent evidence suggests its effects may be more complex.

Proposed Signaling Pathways

Studies have implicated the following signaling pathways in the neuroprotective effects of TGN-020:

-

ERK1/2 Pathway: In models of spinal cord injury and neuropathic pain, TGN-020 has been shown to suppress the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[8][9] This inhibition is associated with reduced astrocyte activation and inflammation.[8]

-

PPAR-γ/mTOR Pathway: In a spinal cord injury model, TGN-020 was found to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ)/mammalian target of rapamycin (mTOR) signaling pathway, which was linked to enhanced astrocyte autophagy and reduced neuroinflammation.[10]

Caption: Proposed inhibition of the ERK1/2 pathway by TGN-020.

Caption: Proposed activation of the PPAR-γ/mTOR pathway by TGN-020.

Mechanism of Action: The AQP4 Inhibition Controversy

For many years, TGN-020 was considered a direct and specific inhibitor of the AQP4 water channel.[1] This was supported by in vitro studies showing its ability to block water flux in AQP4-expressing cells.[3] However, a recent preprint has challenged this view, presenting data that TGN-020 does not inhibit AQP4 in several cellular and molecular assays.[3] This suggests that the observed in vivo effects of TGN-020 may be due to off-target effects or an indirect mechanism of action.[3] This controversy highlights the need for further research to fully elucidate how TGN-020 exerts its neuroprotective effects.

Caption: Putative mechanism of TGN-020 on astrocyte water transport and the current controversy.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of TGN-020 in a preclinical model of ischemic stroke.

Caption: Typical experimental workflow for in vivo studies of TGN-020.

Conclusion and Future Directions

TGN-020 has demonstrated significant therapeutic potential in preclinical models of CNS injury, particularly in reducing cerebral edema associated with ischemic stroke. The compound's effects are linked to the modulation of astrocyte function and neuroinflammatory pathways. However, the precise molecular mechanism of TGN-020 remains an area of active investigation, with recent findings challenging its role as a direct AQP4 inhibitor.

Future research should focus on:

-

Elucidating the definitive mechanism of action of TGN-020: Further studies are needed to resolve the controversy surrounding its direct effects on AQP4 and to identify potential off-target effects.

-

Investigating downstream signaling pathways: A more in-depth understanding of how TGN-020 modulates pathways such as ERK1/2 and PPAR-γ/mTOR will be crucial for its clinical development.

-

Exploring the therapeutic window and optimal dosing: Further dose-response and time-course studies are required to optimize the therapeutic application of TGN-020.

-

Assessing its efficacy in other models of CNS edema: The potential of TGN-020 should be explored in other conditions characterized by astrocyte swelling and cerebral edema, such as traumatic brain injury and neuromyelitis optica.

This technical guide provides a snapshot of the current knowledge on TGN-020 and its impact on astrocyte water transport. As research in this field progresses, a clearer picture of its therapeutic potential and mechanism of action will undoubtedly emerge.

References

- 1. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGN-020 alleviates edema and inhibits astrocyte activation and glial scar formation after spinal cord compression injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of ERK1/2 phosphorylation attenuates spinal cord injury induced astrocyte activation and inflammation through negatively regulating aquaporin-4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation of TGN-020 with the analgesic effects via ERK pathway activation after chronic constriction injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGN-020 ameliorates motor dysfunction post-spinal cord injury via enhancing astrocyte autophagy and mitigating inflammation by activating AQP4/PPAR-γ/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of TGN-020 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-020, with the chemical name N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a small molecule inhibitor primarily identified for its activity against Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of TGN-020 sodium, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways. The information presented is intended to support further research and drug development efforts centered on this compound.

Core Properties and Mechanism of Action

Initially identified through in vitro and in silico screening methods, TGN-020 was reported to be a potent blocker of AQP4 channels.[4] Its mechanism of action has been linked to the inhibition of water flux through AQP4, which is crucial in regulating water homeostasis in the brain.[5] However, it is important to note that some recent studies have questioned the direct inhibitory effect of TGN-020 on AQP4, suggesting potential alternative mechanisms of action that may contribute to its observed physiological effects.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC50 | 3.1 µM | Xenopus laevis oocytes expressing human AQP4-M23 | [7][8] |

| IC50 | 3 µM | In vitro AQP4 inhibition assay | [6] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe common experimental protocols used in the in vitro characterization of TGN-020.

Cell Volume Assay in Xenopus laevis Oocytes

This assay is a fundamental method for assessing the inhibitory activity of compounds on AQP4 water permeability.

Objective: To determine the effect of TGN-020 on water transport through AQP4 channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding for human AQP4. Uninjected oocytes serve as a negative control.

-

Incubation: Oocytes are incubated in a standard buffer solution. For the treatment group, TGN-020 is added to the incubation medium at the desired concentration.

-

Hypo-osmotic Challenge: Oocytes are transferred to a hypo-osmotic solution to induce water influx and subsequent swelling.

-

Data Acquisition: The change in oocyte volume over time is recorded using video microscopy.

-

Analysis: The rate of swelling is calculated to determine the water permeability of the oocyte membrane. The inhibitory effect of TGN-020 is quantified by comparing the swelling rates of treated and untreated AQP4-expressing oocytes.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to investigate the effect of TGN-020 on the expression levels of specific proteins involved in cellular signaling pathways, such as the ERK1/2 pathway.[9][10]

Objective: To assess changes in protein expression and phosphorylation status in response to TGN-020 treatment.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., primary astrocytes) is cultured and treated with TGN-020 at various concentrations and time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total ERK1/2, phosphorylated ERK1/2, AQP4).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Protein Localization

Immunofluorescence is utilized to visualize the subcellular localization of proteins of interest, such as AQP4, and to observe morphological changes in cells following TGN-020 treatment.[9][10]

Objective: To determine the effect of TGN-020 on the cellular distribution of AQP4 and other relevant proteins.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with TGN-020.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against the target protein(s), followed by incubation with fluorescently labeled secondary antibodies.

-

Counterstaining: Nuclei are often counterstained with a DNA-binding dye such as DAPI.

-

Imaging: Coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.

-

Analysis: The localization and expression levels of the target proteins are qualitatively and quantitatively analyzed.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were generated using Graphviz (DOT language).

TGN-020 and the ERK1/2 Signaling Pathway

TGN-020 has been shown to mitigate inflammation and apoptosis in cerebral ischemia-reperfusion injury by inhibiting the ERK1/2 signaling pathway.[9][10]

Caption: TGN-020 inhibits the ERK1/2 pathway activation, reducing inflammation and apoptosis.

TGN-020's Influence on the Glymphatic System

TGN-020 is suggested to modulate the glymphatic system, which is responsible for waste clearance in the brain, by affecting AQP4 function in astrocytes.

Caption: TGN-020's effect on AQP4 and astrocyte activity impacts glymphatic function.

General Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the initial in vitro assessment of a compound like TGN-020.

Caption: A streamlined workflow for the in vitro characterization of TGN-020.

Conclusion and Future Directions

This compound has been characterized in vitro as a modulator of AQP4-related functions and the ERK1/2 signaling pathway. The provided data and protocols offer a solid foundation for researchers investigating its therapeutic potential. Future in vitro studies should aim to definitively clarify its direct molecular targets and further elucidate the downstream signaling cascades it affects. Such research will be critical in validating its mechanism of action and guiding its development as a potential therapeutic agent for conditions such as cerebral edema and neuroinflammation.

References

- 1. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 3. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. tribioscience.com [tribioscience.com]

- 9. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

TGN-020 and Aquaporin-4: A Technical Guide on Isoform Selectivity and Channel Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-4 (AQP4) is the predominant water channel in the central nervous system, playing a critical role in brain water homeostasis, glymphatic function, and the pathophysiology of cerebral edema. As such, it has emerged as a significant drug target. TGN-020 (2-(nicotinamide)-1,3,4-thiadiazole) was identified as a potent and selective inhibitor of AQP4, demonstrating efficacy in preclinical models of ischemic stroke by reducing brain swelling.[1] This technical guide provides an in-depth analysis of TGN-020's interaction with AQP4 isoforms. It clarifies the primary function of AQP4 as a water channel, addresses the topic of its ion selectivity, presents quantitative data on TGN-020's inhibitory action, details key experimental methodologies, and discusses the ongoing debate regarding its precise mechanism of action.

Introduction to Aquaporin-4 (AQP4)

AQP4 is a membrane protein primarily expressed in the end-feet of astrocytes at the blood-brain and brain-liquor interfaces.[2] It is crucial for regulating the flow of water between the blood, cerebrospinal fluid, and brain parenchyma.[3]

AQP4 Isoforms: M1 and M23

AQP4 exists as two main translational isoforms, M1 and M23, which arise from initiation at methionine residues 1 and 23, respectively.

-

AQP4-M23 : This is the more abundant isoform. It has the distinct property of assembling into large, grid-like supramolecular structures known as orthogonal arrays of particles (OAPs).

-

AQP4-M1 : The longer M1 isoform does not form OAPs on its own. When co-expressed with M23, it can be incorporated into heterotetramers, which limits the size of the OAPs.

While both isoforms are efficient water channels, the formation of OAPs by M23 is thought to be important for the polarized localization and function of AQP4 in astrocyte end-feet.

AQP4 Channel Function: Water Permeability vs. Ion Selectivity

The primary and well-established function of all aquaporins, including AQP4, is to facilitate the rapid and passive transport of water across cell membranes in response to osmotic gradients.[4] While some aquaporins (aquaglyceroporins) can transport small uncharged solutes like glycerol, they are generally considered to be impermeable to ions.

The central pore of the AQP4 tetramer has been speculated to allow passage of gases like CO2 or ammonia, but there is no substantive evidence to indicate that AQP4 functions as a channel for ions such as sodium (Na⁺).[2] Pathophysiological states involving cytotoxic edema are associated with intracellular Na⁺ accumulation due to the failure of ion pumps like Na⁺/K⁺-ATPase, which then drives water influx through AQP4; however, in this context, AQP4 facilitates water movement secondary to the ionic shift, rather than conducting the ions themselves.[5] Therefore, the concept of "sodium selectivity" for AQP4 is not supported by current literature. This guide will focus on the documented effects of TGN-020 on AQP4's water permeability.

TGN-020: A Selective AQP4 Inhibitor

TGN-020 was identified as a small molecule inhibitor of AQP4.[6] It has been widely used as a pharmacological tool to probe the function of AQP4 in various physiological and pathological processes, particularly in the context of cerebral edema and glymphatic system function.[1][3]

Quantitative Data on TGN-020 Inhibition

The inhibitory potency of TGN-020 has been quantified primarily using the Xenopus laevis oocyte swelling assay. This method has consistently shown an apparent inhibitory effect.

| Parameter | Value | AQP Isoform | Assay System | Reference |

| IC₅₀ | 3.1 µM | Human AQP4-M23 | Xenopus Oocyte Swelling | [7][8] |

| IC₅₀ | ~3 µM | Unspecified | in vitro | [1] |

| Inhibition | ~60% reduction in P_f_ | Rat AQP4 | Xenopus Oocyte Swelling (at 20 µM) | [9] |

*P_f_ = osmotic water permeability coefficient

Isoform and Family Selectivity

Studies have demonstrated that TGN-020 is highly selective for AQP4 over other human aquaporin isoforms. A screening against AQP1-9 showed significant inhibition only for AQP4. This selectivity makes TGN-020 a valuable tool for distinguishing AQP4-mediated water transport from that of other aquaporins.[9]

The Controversy: Is TGN-020 a Direct AQP4 Blocker?

Despite the consistent results from oocyte assays, a significant controversy has emerged. Recent studies using other assay systems have failed to replicate the inhibitory effect of TGN-020, suggesting it may not be a direct pore blocker of AQP4.

-

No Inhibition Observed : In assays using reconstituted recombinant AQP4 in proteoliposomes or in mammalian cells (including primary astrocytes) endogenously or exogenously expressing AQP4, TGN-020 showed no inhibitory effect on water permeability.[7][8]

-

Discrepancies with Knockout Models : In several disease models, the effects of TGN-020 administration differ from the phenotype observed in AQP4 knockout mice, further questioning a direct and complete inhibition mechanism.[7][8][10]

This evidence suggests that the apparent inhibition seen in Xenopus oocytes may be an artifact of that specific system or that TGN-020 acts through an indirect mechanism.[8] One early proposed indirect mechanism involves the intracellular ubiquitin-proteasome system.[3] However, recent work points to potential off-target effects on other proteins that could influence oocyte volume regulation.[8]

Experimental Protocols

Accurate measurement of AQP4-mediated water permeability is fundamental to assessing potential inhibitors. The two most common methods are the oocyte swelling assay and stopped-flow light scattering.

Xenopus Oocyte Osmotic Swelling Assay

This is the most widely cited method for demonstrating TGN-020's effect. It involves heterologously expressing AQP4 in Xenopus laevis oocytes, which have very low native water permeability.

Methodology:

-

cRNA Preparation : Synthesize capped cRNA for the desired AQP4 isoform (e.g., M1 or M23) from a linearized cDNA template.

-

Oocyte Preparation : Harvest and defolliculate stage V–VI oocytes from a female Xenopus laevis frog.

-

Microinjection : Inject each oocyte with ~50 nL of AQP4 cRNA or an equivalent volume of nuclease-free water for controls. Incubate for 2-4 days to allow for protein expression.

-

Inhibitor Incubation : Prior to the assay, incubate oocytes in a standard buffer (e.g., Modified Barth's Saline) containing the desired concentration of TGN-020 or vehicle (DMSO) for a specified period (e.g., 60 minutes).

-

Osmotic Challenge : Transfer a single oocyte to a perfusion chamber on a microscope stage. Rapidly switch the isotonic buffer to a hypotonic buffer (e.g., diluted by 50%).

-

Data Acquisition : Record video images of the oocyte at regular intervals (e.g., every 5-10 seconds) as it swells due to water influx.

-

Analysis : Measure the cross-sectional area of the oocyte from the images over time. Calculate the relative volume change V/V₀. The initial rate of swelling is used to determine the osmotic water permeability coefficient (P_f_).

Stopped-Flow Light Scattering with Proteoliposomes

This technique provides a more direct measure of channel function in a controlled, cell-free environment and is a key method demonstrating the lack of TGN-020's direct effect.

Methodology:

-

Protein Purification : Express and purify recombinant AQP4 protein.

-

Proteoliposome Formation : Reconstitute the purified AQP4 into unilamellar lipid vesicles (liposomes) of a defined size. Create control "empty" liposomes without AQP4.[11]

-

Stopped-Flow Experiment :

-

Load one syringe of the stopped-flow apparatus with the AQP4-proteoliposome suspension.

-

Load a second syringe with a hyperosmotic buffer (e.g., containing sucrose or sorbitol).

-

Rapidly mix the two solutions. The osmotic gradient drives water out of the proteoliposomes, causing them to shrink.[4]

-

-

Data Acquisition : Monitor the vesicle shrinkage in real-time by measuring the intensity of 90° scattered light. As vesicles shrink, the light scattering signal increases.[4][11]

-

Analysis : Fit the kinetic trace of light scattering to an exponential function to derive a rate constant (k). This rate constant is proportional to the water permeability of the vesicle membrane. Compare the rates of AQP4-proteoliposomes and empty liposomes to determine AQP4-specific water transport.[12]

Proposed Signaling and Regulatory Pathways

While direct pore-blocking is now considered unlikely, early reports suggested TGN-020 might act via an intracellular mechanism.

Ubiquitin-Proteasome System

One hypothesis is that TGN-020 induces the internalization and subsequent degradation of AQP4 via the ubiquitin-proteasome pathway.[3] This would reduce the amount of AQP4 at the plasma membrane, thereby decreasing overall water permeability, but it would not constitute direct channel inhibition. This mechanism would also be much slower than the near-instantaneous effect expected from a pore blocker.

Conclusion and Future Directions

TGN-020 remains a pivotal compound in the study of AQP4. While initial research positioned it as a direct, isoform-selective inhibitor, the scientific consensus is shifting. Current evidence strongly suggests that TGN-020 is not a direct pore blocker of AQP4. Its observed effects in Xenopus oocytes appear to be an anomaly of the assay system, and its in vivo efficacy may stem from off-target effects or complex, indirect mechanisms that are not yet fully understood.

For researchers in drug development, this serves as a critical case study on the importance of validating inhibitor candidates across multiple, diverse assay platforms. Future research should focus on:

-

Identifying the specific off-targets of TGN-020 to elucidate its true mechanism of action.

-

Developing new AQP4 inhibitors with unequivocally confirmed direct-blocking mechanisms, validated in both oocyte and mammalian/proteoliposome systems.

-

Further investigating the functional differences between M1 and M23 isoforms and whether their differential ability to form OAPs can be exploited for therapeutic targeting.

The quest for a clinically viable AQP4 inhibitor continues, and the lessons learned from TGN-020 will be invaluable in guiding that search.

References

- 1. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Roles of Aquaporin-4 in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xia & He Publishing [xiahepublishing.com]

- 4. biologic.net [biologic.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Effects of an Aquaporin 4 Inhibitor, TGN-020, on Murine Diabetic Retina [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. AQP4-independent TRPV4 modulation of plasma membrane water permeability - PMC [pmc.ncbi.nlm.nih.gov]

TGN-020 Sodium and its Impact on Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the blood-brain barrier (BBB) is a critical factor in central nervous system (CNS) health and disease. Its compromise, particularly in pathological conditions such as ischemic stroke, leads to cerebral edema and subsequent neuronal damage. TGN-020 sodium, a potent inhibitor of aquaporin-4 (AQP4), has emerged as a significant research tool and potential therapeutic agent for modulating BBB permeability and mitigating the consequences of its disruption. This technical guide provides an in-depth analysis of the current understanding of TGN-020's mechanism of action, its effects on the BBB as evidenced by quantitative data from key studies, and detailed experimental protocols for its investigation. Furthermore, this guide visualizes the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Blood-Brain Barrier and Aquaporin-4

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] This barrier is crucial for maintaining the precise homeostatic environment required for optimal neuronal function.[1][2] A key protein involved in water homeostasis at the BBB is Aquaporin-4 (AQP4), the most abundant water channel in the brain.[3][4] AQP4 is predominantly expressed in the perivascular end-feet of astrocytes, where it plays a critical role in regulating water movement between the blood, cerebrospinal fluid, and brain parenchyma.[3][4]

In pathological states such as ischemic stroke, the BBB is often compromised, leading to an influx of water into the brain tissue and the formation of cerebral edema.[3][4] This edema increases intracranial pressure and can lead to secondary brain injury. AQP4 has been identified as a key player in the formation of cytotoxic edema, the initial phase of brain swelling following ischemia.[3][4] Consequently, inhibition of AQP4 has been proposed as a therapeutic strategy to reduce brain edema and improve outcomes after ischemic events.[3][4][5]

This compound: A Potent AQP4 Inhibitor

TGN-020, with the chemical name 2-(nicotinamide)-1,3,4-thiadiazole, is a small molecule inhibitor of AQP4.[3][4][5] It has been shown to effectively block AQP4 water channels, thereby reducing water permeability across cell membranes expressing this protein.[3][6] While initially identified as a direct pore blocker, some recent studies have raised questions about its precise mechanism of action, suggesting potential off-target effects or a more complex interaction with AQP4 and its associated proteins.[7] Nevertheless, its functional effect of reducing AQP4-mediated water transport in various experimental models is well-documented.[3][4][5][8]

Quantitative Data on TGN-020's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of TGN-020 on BBB-related parameters, primarily in the context of ischemic stroke.

Table 1: In Vitro and In Vivo Efficacy of TGN-020

| Parameter | Value | Species/Model | Reference |

| IC50 for AQP4 Inhibition | 3.1 µM | In vitro (Human AQP4-M23 expressing Xenopus laevis oocytes) | [7][9] |

| IC50 for AQP4 Inhibition | 3 µM | In vitro | [3][10] |

Table 2: Effect of TGN-020 on Ischemic Brain Injury in Animal Models

| Parameter | Control Group | TGN-020 Treated Group | P-value | Animal Model | Reference |

| Brain Swelling Volume (%BSV) | 20.8 ± 5.9% | 12.1 ± 6.3% | < 0.05 | Mouse (MCAO) | [4][5] |

| Hemispheric Lesion Volume (%HLV) | 30.0 ± 9.1% (cortical) | 20.0 ± 7.6% (cortical) | < 0.05 | Mouse (MCAO) | [4][5] |

| Infarct Volume (%HLV) at 1 day | 57.94 ± 6.68 | 39.05 ± 6.43 | < 0.01 | Rat (MCAO) | [8][11] |

| Brain Swelling Volume (%BSV) at 1 day | 129.32 ± 4.69 | 111.98 ± 7.18 | < 0.01 | Rat (MCAO) | [8][11] |

| Infarct Volume (%HLV) at 14 days | 45.25 ± 3.11 | 24.30 ± 1.88 | < 0.001 | Rat (MCAO) | [8][11] |

| Albumin Extravasation | Higher | Significantly Reduced | Not specified | Rat (MCAO) | [3] |

| Cleaved Caspase-3 Positive Cells (Perilesional) | 6.04 ± 1.14% | 3.06 ± 0.44% | < 0.05 | Rat (MCAO) | [10] |

| Cleaved Caspase-3 Positive Cells (Glial Scar) | 12.25 ± 1.61% | 6.533 ± 1.044% | < 0.001 | Rat (MCAO) | [10] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the effects of TGN-020.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[4][5][8][11]

-

Anesthesia: Anesthesia is induced and maintained typically with isoflurane.

-

MCAO Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The duration of occlusion can vary, often for 60-120 minutes, followed by reperfusion (removal of the filament).[4]

-

Drug Administration: this compound salt is dissolved in normal saline.[4][5] It is typically administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg, 15 minutes before the induction of ischemia.[4][5] Control animals receive an equivalent volume of normal saline.[4][5]

-

Outcome Measures:

-

Magnetic Resonance Imaging (MRI): T2-weighted imaging is used to determine the infarct volume and the extent of brain swelling at various time points (e.g., 24 hours, 14 days).[4][5][8][11]

-

Neurological Deficit Scoring: Motor function and neurological deficits are assessed using a standardized scoring system.[8]

-

Histology and Immunohistochemistry: Brain sections are stained to assess glial fibrillary acidic protein (GFAP) for astrogliosis, albumin extravasation for BBB permeability, and markers for apoptosis (e.g., cleaved caspase-3).[3][8][10]

-

In Vitro AQP4 Inhibition Assay

-

Expression System: Xenopus laevis oocytes are injected with cRNA encoding human AQP4.[7][9]

-

Permeability Assay: The oocytes are exposed to a hypoosmotic solution, and the rate of swelling is measured by video microscopy.[7][9]

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of TGN-020 to determine the half-maximal inhibitory concentration (IC50).[7][9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of TGN-020 is the inhibition of AQP4, which has several downstream consequences, particularly in the context of ischemic injury.

Caption: Mechanism of TGN-020 in reducing ischemic brain injury.

In addition to the direct impact on water movement, TGN-020 has been shown to influence the ERK1/2 signaling pathway, which is involved in inflammation and apoptosis.[12][13] Inhibition of AQP4 by TGN-020 can lead to a reduction in the activation of this pathway, further contributing to its neuroprotective effects.

Caption: TGN-020's influence on the ERK1/2 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of TGN-020 in a stroke model.

Caption: In vivo experimental workflow for TGN-020 evaluation.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for elucidating the role of AQP4 in BBB function and dysfunction. The collective evidence strongly suggests that inhibition of AQP4 by TGN-020 can significantly reduce cerebral edema and improve neurological outcomes in preclinical models of ischemic stroke. This effect is primarily attributed to the reduction of water influx into astrocytes, thereby mitigating cytotoxic edema and its downstream consequences on BBB integrity, inflammation, and neuronal survival.

For drug development professionals, TGN-020 represents a promising lead compound. However, further research is warranted to fully understand its mechanism of action, including potential off-target effects, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical translation. Future studies should also explore the therapeutic window for TGN-020 administration post-ischemia and its efficacy in other CNS disorders characterized by BBB disruption and cerebral edema. The continued investigation of TGN-020 and other AQP4 inhibitors holds significant promise for the development of novel therapies for a range of debilitating neurological conditions.

References

- 1. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TGN-020 Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

TGN-020 Sodium: A Potential Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary